Boc-leu-ser-thr-arg-mca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is a synthetic peptide composed of four amino acids: leucine, serine, threonine, and arginine. The N-terminus of the peptide is protected by a tert-butoxycarbonyl group, while the C-terminus is linked to a 4-methylcoumaryl-7-amide fluorophore. This compound is commonly used as a substrate for activated protein C, an enzyme involved in blood clotting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is used to protect the N-terminus of the peptide, preventing unwanted reactions. The synthesis typically follows these steps:
Coupling of Leucine and Serine: The leucine is first protected with the tert-butoxycarbonyl group, and then coupled with serine using a coupling reagent such as dicyclohexylcarbodiimide.
Addition of Threonine: The protected leucine-serine dipeptide is then coupled with threonine using similar coupling reagents.
Incorporation of Arginine: The protected leucine-serine-threonine tripeptide is coupled with arginine.
Attachment of 4-Methylcoumaryl-7-Amide: Finally, the 4-methylcoumaryl-7-amide fluorophore is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide primarily undergoes enzymatic cleavage reactions. The compound is designed to be cleaved by specific enzymes, such as activated protein C, which recognizes the amino acid sequence and cleaves the peptide bond between arginine and the 4-methylcoumaryl-7-amide fluorophore.
Common Reagents and Conditions
Enzymes: Activated protein C is commonly used to cleave the peptide.
Buffers: Phosphate-buffered saline or Tris-HCl buffer is used to maintain the pH during enzymatic reactions.
Temperature: Reactions are typically carried out at physiological temperatures (37°C).
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is the free 4-methylcoumaryl-7-amide fluorophore, which fluoresces upon release.
Scientific Research Applications
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of activated protein C and other proteases.
Blood Clotting Studies: The compound is used to study the role of activated protein C in the blood clotting cascade.
Drug Development: Researchers use this peptide to screen for inhibitors of activated protein C, which could be potential therapeutic agents for clotting disorders
Mechanism of Action
The mechanism of action of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves its recognition and cleavage by specific enzymes. Activated protein C binds to the peptide and cleaves the bond between arginine and the 4-methylcoumaryl-7-amide fluorophore. This cleavage releases the fluorophore, which then fluoresces, allowing researchers to measure enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Boc-leucyl-threonyl-arginine-4-methylcoumaryl-7-amide: Similar in structure but lacks the serine residue.
Boc-leucyl-arginyl-arginine-4-methylcoumaryl-7-amide: Contains an additional arginine residue instead of serine and threonine.
Uniqueness
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is unique due to its specific amino acid sequence, which makes it an ideal substrate for activated protein C. The presence of the 4-methylcoumaryl-7-amide fluorophore allows for easy detection and measurement of enzyme activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C34H52N8O10 |
---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37) |
InChI Key |
ZJNWKMRGENOMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.